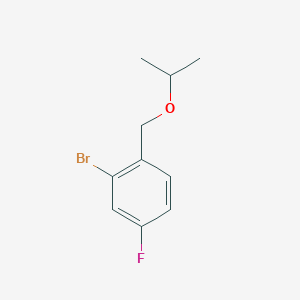

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene

Description

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene (C10H11BrFO) is a halogenated aromatic compound featuring a bromine atom at position 2, fluorine at position 4, and an isopropoxymethyl group (-CH2OCH(CH3)2) at position 1. This compound is significant in organic synthesis as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. Its isopropoxymethyl substituent provides steric bulk and moderate electron-donating effects, influencing reactivity and regioselectivity in substitution reactions.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYXEDYOQBGZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene typically involves the following steps:

Bromination: : Starting with 4-fluorotoluene, bromination at the 2-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Fluorination: : The 4-position of the benzene ring is fluorinated using a fluorinating agent like hydrogen fluoride (HF) or xenon difluoride (XeF2).

Isopropoxymethylation: : The final step involves the introduction of the isopropoxymethyl group at the 1-position. This can be done using isopropyl chloride (CH3)2CHCl and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the existing substituents.

Common Reagents and Conditions

Oxidation: : KMnO4, CrO2Cl2, in acidic or neutral conditions.

Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.

Substitution: : Various electrophiles, such as nitronium ion (NO2+), in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of corresponding alcohols or amines.

Substitution: : Formation of nitrobenzene derivatives or other substituted benzene compounds.

Scientific Research Applications

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is utilized in various scientific research fields:

Chemistry: : It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: : It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzene Ring

(a) 2-Bromo-4-fluoro-1-(prop-1-en-2-yl)benzene (CAS N/A)

- Structure : Prop-1-en-2-yl (allyl) group at position 1.

- Key Differences : The allyl group introduces π-conjugation, altering electronic properties compared to the isopropoxymethyl ether.

- Reactivity : The allyl substituent enhances electrophilicity at the bromine site due to resonance effects, accelerating nucleophilic aromatic substitution (NAS) reactions .

- Physical Properties : Boiling point 45–48 °C at 0.1 mmHg, lower than the target compound (indicative of lower molecular weight and reduced polarity) .

(b) 2-Bromo-4-fluoro-1-(methylthio)benzene (CAS 91524-70-8)

- Structure : Methylthio (-SCH3) group at position 1.

- Key Differences : Sulfur’s lower electronegativity compared to oxygen reduces electron donation, making the ring less activated.

- Reactivity : The methylthio group is a weaker director in electrophilic substitution compared to alkoxy groups, favoring different regiochemical outcomes .

- Molecular Weight : 221.09 g/mol (vs. ~246.1 g/mol for the target compound), influencing solubility and volatility .

(c) 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene (CAS 1019446-40-2)

- Structure : 2-Fluorobenzyloxy group at position 1.

- Key Differences : The aromatic benzyloxy group increases steric hindrance and introduces additional fluorine-induced electronic effects.

- Applications : Used in pesticide and pharmaceutical intermediates due to enhanced stability from the fluorinated benzyl group .

Electronic Effects of Substituents

Physical and Spectral Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s bromine is highly reactive due to the electron-donating isopropoxymethyl group, enabling efficient coupling with boronic acids. Analogues with electron-withdrawing groups (e.g., -CF3, -SO2CH3) show reduced reactivity .

- Nucleophilic Aromatic Substitution : Methylthio and allyl derivatives exhibit faster NAS rates compared to the target compound, attributed to differences in ring activation .

Biological Activity

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring bromine and fluorine substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene

- CAS Number : 1250499-47-8

- Molecular Formula : C10H12BrF

Biological Activity Overview

Research indicates that 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene exhibits several biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms often enhances the compound's reactivity and interaction with biological molecules.

Antimicrobial Activity

Studies have shown that compounds with similar structures can inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For instance, derivatives of brominated and fluorinated benzene compounds have been reported to exhibit significant antibacterial effects against various strains.

Antiviral Activity

The antiviral potential of halogenated compounds has been documented in several studies. The mechanism typically involves inhibition of viral replication by interfering with viral enzymes or receptors. For example, compounds similar to 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene have been evaluated for their ability to inhibit RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The fluorine atom can enhance binding affinity to specific targets involved in cancer progression.

The biological activity of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is largely attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing signaling pathways.

- Enzyme Inhibition : It can act as an inhibitor for enzymes critical to microbial or viral metabolism.

- DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated aromatic compounds demonstrated that 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Antiviral Potential

In vitro assays showed that the compound exhibited antiviral activity against influenza virus strains, with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the inhibition of hemagglutinin activity, which is crucial for viral entry into host cells.

Case Study 3: Anticancer Properties

Research involving human cancer cell lines revealed that treatment with 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene resulted in a dose-dependent reduction in cell viability. Apoptosis assays indicated an increase in caspase activity, suggesting that the compound induces programmed cell death in cancer cells.

Comparative Analysis

| Property | 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Moderate (MIC ~32 µg/mL) | Varies (often <64 µg/mL) |

| Antiviral Activity | IC50 ~10–50 µM | IC50 varies widely |

| Anticancer Activity | Induces apoptosis | Varies; some induce necrosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.